molecular formula C21H24ClNO4 B12336876 Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate

Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate

Cat. No.: B12336876
M. Wt: 389.9 g/mol
InChI Key: OEIZXRTUCTVWQK-UHFFFAOYSA-N
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Description

Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is an organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex structure, which includes a chloro-substituted phenoxy group, an isopropoxybenzoate moiety, and a cyclopropylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Phenoxy Intermediate: The phenoxy intermediate can be synthesized by reacting 2-chloro-4-nitrophenol with cyclopropylmethylamine under basic conditions to form 2-chloro-4-((cyclopropylmethyl)amino)phenol.

    Esterification: The phenoxy intermediate is then esterified with methyl 5-isopropoxybenzoate in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the chloro-substituted phenoxy group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Amines, thiols, under basic or neutral conditions.

Major Products Formed

    Oxidation: Quinones, carboxylic acids.

    Reduction: Amines.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where its unique structure may interact with specific biological targets.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting or activating their function. The pathways involved may include signal transduction, enzyme inhibition, or receptor modulation, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(2-chloro-4-aminophenoxy)-5-isopropoxybenzoate: Similar structure but lacks the cyclopropylmethylamino group.

    Methyl 3-(2-chloro-4-((methylamino)phenoxy)-5-isopropoxybenzoate: Similar structure but with a methylamino group instead of cyclopropylmethylamino.

Uniqueness

Methyl 3-(2-chloro-4-((cyclopropylmethyl)amino)phenoxy)-5-isopropoxybenzoate is unique due to the presence of the cyclopropylmethylamino group, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C21H24ClNO4

Molecular Weight

389.9 g/mol

IUPAC Name

methyl 3-[2-chloro-4-(cyclopropylmethylamino)phenoxy]-5-propan-2-yloxybenzoate

InChI

InChI=1S/C21H24ClNO4/c1-13(2)26-17-8-15(21(24)25-3)9-18(11-17)27-20-7-6-16(10-19(20)22)23-12-14-4-5-14/h6-11,13-14,23H,4-5,12H2,1-3H3

InChI Key

OEIZXRTUCTVWQK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2)NCC3CC3)Cl)C(=O)OC

Origin of Product

United States

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